7-[(2-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a chlorobenzyl group, an imino group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Formation of the imino group: This can be done through condensation reactions with suitable amines.
N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The imino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Chemical Biology: It can be used as a probe to investigate the mechanisms of biological reactions and interactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Indole derivatives: Indole-based compounds have diverse biological activities and can be used in similar applications.
Imidazole-containing compounds: These compounds have therapeutic potential and can undergo similar chemical reactions.
The uniqueness of 1-(2-chlorobenzyl)-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific structural features and the combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H16ClN5O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H16ClN5O2/c1-23-19(27)13-10-14-18(24-16-8-4-5-9-25(16)20(14)28)26(17(13)22)11-12-6-2-3-7-15(12)21/h2-10,22H,11H2,1H3,(H,23,27) |
InChI Key |
OTFFKTVXWLERFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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